

4-Hydroxytestosterone: An In-Depth Technical Guide to its Structure-Activity Relationship

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Compound of Interest

Compound Name: 4-Hydroxytestosterone

Cat. No.: B1222710

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Introduction

4-Hydroxytestosterone (4-OHT), chemically known as 4,17 β -dihydroxyandrost-4-en-3-one, is a synthetic anabolic-androgenic steroid (AAS) that is structurally derived from testosterone.^[1] First patented in 1955, it is characterized by the introduction of a hydroxyl group at the C4 position of the steroid's A ring.^[1] While not approved for therapeutic use, **4-Hydroxytestosterone** is noted for its moderate anabolic and mild androgenic properties.^{[1][2]} It is also recognized as a metabolite of the aromatase inhibitor formestane.^[2] This guide provides a detailed examination of the structure-activity relationship (SAR) of **4-Hydroxytestosterone**, focusing on its interaction with the androgen receptor, its anabolic and androgenic effects, and its metabolic fate.

Core Concepts: Structure-Activity Relationship of 4-Hydroxytestosterone

The biological activity of **4-Hydroxytestosterone** is intrinsically linked to its molecular structure. The presence of the 4-hydroxyl group significantly influences its binding affinity for the androgen receptor and its subsequent anabolic and androgenic potency.

Androgen Receptor Binding

4-Hydroxytestosterone exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[3] Limited quantitative data is available, but one study using a yeast-based assay demonstrated strong androgenic effects at a concentration of 10-8 M.[4]

Anabolic and Androgenic Activity

The anabolic-to-androgenic ratio is a critical parameter for evaluating the therapeutic potential of AAS. While it is reported that **4-Hydroxytestosterone** possesses moderate anabolic and mild androgenic properties, specific in vivo data from the gold-standard Hershberger assay is not readily available in the reviewed literature.[1][2] One source provides an anabolic ratio of 65 and an androgenic ratio of 25, although the reference standard is not explicitly stated, it is conventionally testosterone with a ratio of 100:100.[5]

Data Presentation

The following table summarizes the available quantitative data for **4-Hydroxytestosterone**.

Parameter	Value	Reference Compound	Comments
Androgenic Activity (in vitro)	Strong agonist at 10-8 M	-	Yeast-based androgen screen.[4]
Anabolic Ratio	65	Testosterone (presumed)	[5]
Androgenic Ratio	25	Testosterone (presumed)	[5]

Experimental Protocols

Androgen Receptor Binding Assay (Yeast-Based)

A yeast-based androgen screen can be utilized to determine the androgenic activity of compounds like **4-Hydroxytestosterone**. A detailed protocol for such an assay is outlined below.

Objective: To assess the androgen receptor agonistic activity of a test compound.

Materials:

- *Saccharomyces cerevisiae* strain expressing the human androgen receptor and a reporter gene (e.g., lacZ).
- Growth medium (e.g., YPD).
- Assay medium containing a chromogenic substrate (e.g., X-gal).
- Test compound (**4-Hydroxytestosterone**).
- Positive control (e.g., Testosterone or Dihydrotestosterone).
- Negative control (vehicle).
- 96-well microtiter plates.
- Incubator.
- Plate reader.

Procedure:

- **Yeast Culture Preparation:** Inoculate the yeast strain into growth medium and incubate overnight at 30°C with shaking.
- **Assay Setup:** Dilute the overnight culture in the assay medium.
- **Compound Addition:** Add serial dilutions of the test compound, positive control, and negative control to the wells of a 96-well plate.
- **Yeast Inoculation:** Add the diluted yeast culture to each well.
- **Incubation:** Incubate the plates at 30°C for a specified period (e.g., 24-48 hours).
- **Data Acquisition:** Measure the reporter gene activity (e.g., color development for lacZ) using a plate reader.

- Data Analysis: Plot the response against the compound concentration to determine the EC50 value.

Hershberger Assay

The Hershberger assay is the standard in vivo method for assessing the anabolic and androgenic activity of steroids.

Objective: To determine the anabolic and androgenic potency of a test compound in a castrated rat model.

Materials:

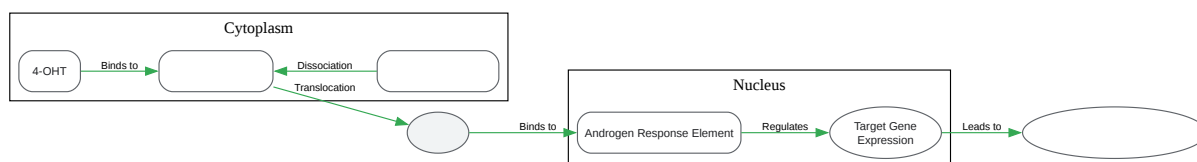
- Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
- Test compound (**4-Hydroxytestosterone**).
- Reference compound (e.g., Testosterone Propionate).
- Vehicle (e.g., corn oil).
- Surgical equipment for castration.
- Animal balance.
- Dissection tools.

Procedure:

- Animal Preparation: Castrate immature male rats and allow for a post-operative recovery period (typically 7-10 days).
- Dosing: Administer the test compound and reference compound daily for a set period (typically 10 consecutive days) via subcutaneous injection or oral gavage. A vehicle control group should also be included.
- Necropsy and Tissue Collection: On the day after the final dose, euthanize the animals and carefully dissect the following tissues:

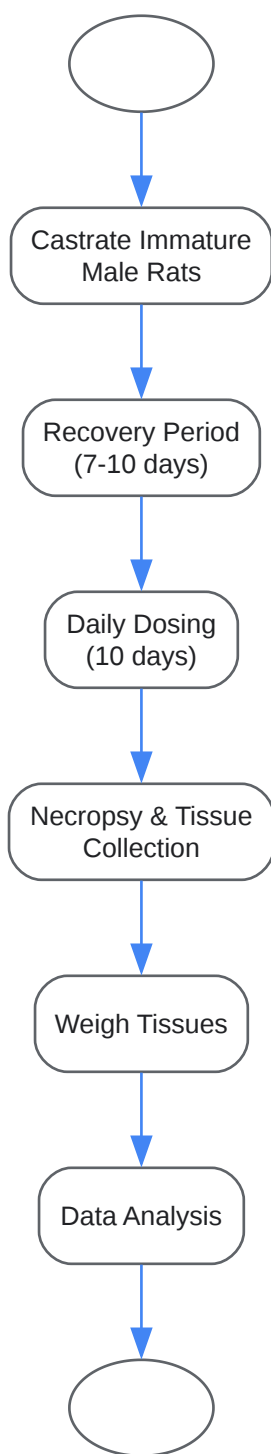
- Anabolic indicator: Levator ani muscle.
- Androgenic indicators: Ventral prostate, seminal vesicles, and glans penis.
- Tissue Weighing: Record the wet weight of each dissected tissue.
- Data Analysis:
 - Calculate the mean tissue weights for each treatment group.
 - Compare the tissue weights of the test compound group to the vehicle control and the reference compound group.
 - The anabolic activity is determined by the increase in the weight of the levator ani muscle.
 - The androgenic activity is determined by the increase in the weights of the ventral prostate, seminal vesicles, and glans penis.
 - The anabolic-to-androgenic ratio is calculated by comparing the relative effects on the levator ani muscle versus the androgenic tissues.

Mandatory Visualizations



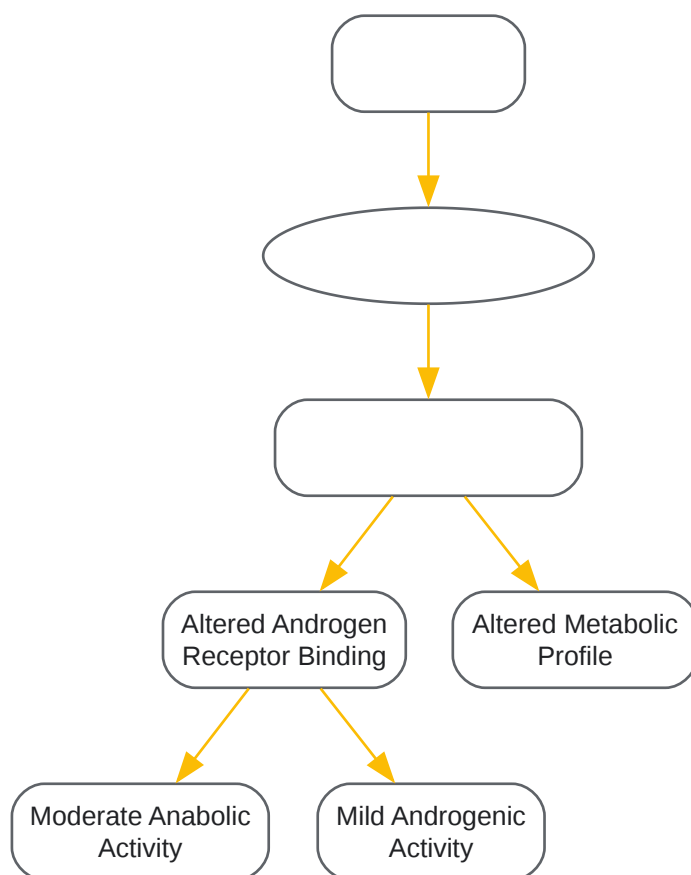
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Caption: Signaling pathway of **4-Hydroxytestosterone**.



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Caption: Hersherberger assay experimental workflow.



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Caption: Structure-activity relationship of **4-Hydroxytestosterone**.

Conclusion

The addition of a hydroxyl group at the C4 position of the testosterone molecule, creating **4-Hydroxytestosterone**, results in a compound with a distinct biological profile. While it retains the ability to bind to and activate the androgen receptor, its anabolic and androgenic effects are modified, reportedly leading to a more favorable anabolic-to-androgenic ratio compared to testosterone. However, a comprehensive understanding of its in vivo potency is limited by the lack of publicly available data from standardized assays such as the Hershberger assay. Further research is required to fully elucidate the quantitative structure-activity relationship of **4-Hydroxytestosterone** and to explore its potential therapeutic applications.

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